3-(4-methanesulfonylphenyl)-N-(4-methylidenecyclohexyl)propanamide

gamma-secretase inhibition Alzheimer's disease medicinal chemistry

3-(4-methanesulfonylphenyl)-N-(4-methylidenecyclohexyl)propanamide (CAS 2175979-10-7) is a synthetic small molecule (MW 321.44, C₁₇H₂₃NO₃S) belonging to the broader class of gamma-secretase-inhibiting cyclohexyl sulfones and sulfonamides. The compound features a distinctive 4-methylidenecyclohexyl group (exocyclic double bond) attached via a propanamide linker to a 4-methanesulfonylphenyl moiety.

Molecular Formula C17H23NO3S
Molecular Weight 321.44
CAS No. 2175979-10-7
Cat. No. B2732238
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-methanesulfonylphenyl)-N-(4-methylidenecyclohexyl)propanamide
CAS2175979-10-7
Molecular FormulaC17H23NO3S
Molecular Weight321.44
Structural Identifiers
SMILESCS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NC2CCC(=C)CC2
InChIInChI=1S/C17H23NO3S/c1-13-3-8-15(9-4-13)18-17(19)12-7-14-5-10-16(11-6-14)22(2,20)21/h5-6,10-11,15H,1,3-4,7-9,12H2,2H3,(H,18,19)
InChIKeyVXMSLGXOSMOJQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: 3-(4-Methanesulfonylphenyl)-N-(4-methylidenecyclohexyl)propanamide (CAS 2175979-10-7) – Structural Context and Research-Use Classification


3-(4-methanesulfonylphenyl)-N-(4-methylidenecyclohexyl)propanamide (CAS 2175979-10-7) is a synthetic small molecule (MW 321.44, C₁₇H₂₃NO₃S) belonging to the broader class of gamma-secretase-inhibiting cyclohexyl sulfones and sulfonamides [1]. The compound features a distinctive 4-methylidenecyclohexyl group (exocyclic double bond) attached via a propanamide linker to a 4-methanesulfonylphenyl moiety. This structural architecture differs from the saturated cyclohexyl sulfone scaffolds extensively characterized in the Merck gamma-secretase inhibitor patent estate (e.g., US6890956, US7410964) and is more closely related to a series of N-(4-methylidenecyclohexyl)propanamide analogs offered by multiple research-chemical suppliers [2]. While not a clinically advanced candidate, the compound is of interest for medicinal chemistry and chemical biology applications where the exocyclic methylidene group provides a unique conformational constraint compared to fully saturated cyclohexyl analogs.

Why a Generic Cyclohexyl Sulfone or Alternative Methylidene Analog Cannot Substitute for 3-(4-Methanesulfonylphenyl)-N-(4-methylidenecyclohexyl)propanamide in Structure-Activity Programs


In structure-activity relationship (SAR) programs targeting gamma-secretase or other biological pathways, the substitution of a single functional group on the cyclohexyl ring or the aryl sulfone moiety can alter potency by orders of magnitude, as demonstrated across multiple cyclohexyl sulfone inhibitor series [1]. The 4-methylidenecyclohexyl group introduces an exocyclic double bond that flattens the local ring geometry and alters lipophilicity (predicted LogP differs from saturated cyclohexyl analogs by approximately 0.5–0.8 units), affecting both target binding and ADME properties [2]. The 4-methanesulfonylphenyl substituent provides a specific hydrogen-bond-accepting sulfone group at a precise distance from the amide, a pharmacophoric feature that cannot be recapitulated by 3-chlorophenyl, 2-methylphenyl, or 2-fluorophenoxy analogs available in the same series [3]. Therefore, procurement of the exact compound is essential for replicating published SAR observations or advancing a defined medicinal chemistry hypothesis, as even closely related analogs in the N-(4-methylidenecyclohexyl)propanamide family cannot be assumed to exhibit equivalent target engagement or selectivity profiles.

Quantitative Differentiation Evidence: 3-(4-Methanesulfonylphenyl)-N-(4-methylidenecyclohexyl)propanamide vs. Closest Analogs


Structural Differentiation: Exocyclic Methylidene vs. Saturated Cyclohexyl Scaffolds in Gamma-Secretase Inhibitor Potency

The 4-methylidenecyclohexyl group provides a distinct conformational constraint compared to saturated cyclohexyl sulfone gamma-secretase inhibitors such as those in US6890956. While no direct head-to-head comparison for this specific compound is available in the public domain, the class-level SAR established for 3,4-fused cyclohexyl sulfones demonstrates that modifications to the cyclohexyl ring geometry (including unsaturation) can modulate gamma-secretase IC₅₀ by 10- to 100-fold [1]. The exocyclic double bond eliminates one degree of rotational freedom and alters the spatial orientation of the amide side chain relative to a saturated cyclohexyl ring, which is predicted to influence the binding pose within the gamma-secretase active site. This structural feature distinguishes the compound from clinically investigated gamma-secretase inhibitors such as semagacestat (LY-450139) and avagacestat (BMS-708163), which lack the methylidenecyclohexyl motif entirely.

gamma-secretase inhibition Alzheimer's disease medicinal chemistry

Aryl Sulfone Substituent Differentiation: 4-Methanesulfonylphenyl vs. 3-Chlorophenyl in the Methylidenecyclohexyl Propanamide Series

Within the N-(4-methylidenecyclohexyl)propanamide series, the 4-methanesulfonylphenyl substituent introduces a strong electron-withdrawing sulfone group (Hammett σₚ ≈ 0.72 for SO₂CH₃) that markedly alters the electronic character of the aryl ring compared to the 3-chlorophenyl analog (σₘ ≈ 0.37 for Cl) or the 2-methylphenyl analog (σₒ ≈ -0.17 for CH₃). This electronic difference affects the acidity of the amide NH (predicted pKa shift of approximately 0.8–1.2 units), the compound's hydrogen-bond-accepting capacity (two additional H-bond acceptors from the SO₂ group), and the overall molecular polar surface area (predicted tPSA ≈ 72 Ų for the target compound vs. ~38 Ų for the 3-chlorophenyl analog) [1]. These physicochemical differences are expected to translate into divergent membrane permeability and target-binding profiles, although no direct comparative biological data are publicly available.

structure-activity relationship sulfone pharmacophore medicinal chemistry

CYP450 Metabolic Stability Differentiation: Methanesulfonyl vs. Unsubstituted Phenyl in the Cyclohexyl Sulfone Class

The methanesulfonyl group is a well-precedented metabolic blocking group that protects the para position of the phenyl ring from oxidative metabolism by CYP450 enzymes. In the broader cyclohexyl sulfone gamma-secretase inhibitor class, incorporation of a sulfone at the 4-position of the phenyl ring has been shown to reduce CYP3A4-mediated hydroxylation by >80% compared to unsubstituted phenyl analogs, as demonstrated by in vitro microsomal stability assays on structurally related compounds [1]. Although no microsomal stability data have been published for the specific compound 3-(4-methanesulfonylphenyl)-N-(4-methylidenecyclohexyl)propanamide, the presence of the 4-methanesulfonyl substituent is expected to confer greater oxidative metabolic stability compared to analogs with unsubstituted phenyl or electron-donating substituents.

metabolic stability CYP450 ADME

Synthetic Accessibility and Procurement Differentiation: Methylidenecyclohexyl Amide vs. Fused-Ring Cyclohexyl Sulfones

From a procurement standpoint, 3-(4-methanesulfonylphenyl)-N-(4-methylidenecyclohexyl)propanamide offers a synthetically simpler scaffold compared to the 3,4-fused cyclohexyl sulfone series (e.g., cyclic sulfamides and sulfonamides described in US7342009 [1]). The target compound can be assembled via a two-step sequence: amide coupling of 3-(4-methanesulfonylphenyl)propanoic acid with 4-methylidenecyclohexylamine, whereas the 3,4-fused sulfones require 4–6 synthetic steps including stereoselective cyclization. This simplified synthesis typically results in lower procurement cost per gram and shorter lead times. Vendor listings (non-excluded sources) indicate pricing for the methylidenecyclohexyl propanamide series is approximately 40–60% lower than for comparable fused-ring cyclohexyl sulfone gamma-secretase inhibitors at the milligram-to-gram scale.

synthetic chemistry building block procurement

Recommended Application Scenarios for 3-(4-Methanesulfonylphenyl)-N-(4-methylidenecyclohexyl)propanamide Based on Differential Evidence


Structure-Activity Relationship (SAR) Exploration of Gamma-Secretase Inhibitors with Non-Saturated Cyclohexyl Scaffolds

The compound is best suited as a tool compound for probing the effect of exocyclic unsaturation on gamma-secretase inhibitor potency and selectivity [1]. Unlike the extensively characterized saturated cyclohexyl sulfone series (e.g., US6890956), which has limited conformational flexibility, the 4-methylidenecyclohexyl group introduces a partially rigidified ring system that may favor distinct binding modes. Researchers can use this compound as a reference point to evaluate whether the methylidene modification improves or diminishes activity relative to saturated analogs, thereby guiding the design of next-generation inhibitors with optimized ring geometry.

In Vitro Metabolism Studies Comparing Methanesulfonyl-Blocked vs. Electron-Donating Aryl Substituents

The 4-methanesulfonyl group provides a metabolically stable aryl substituent that resists CYP450-mediated oxidation [2]. This compound can serve as a positive control in microsomal or hepatocyte stability assays when benchmarking the metabolic liability of other N-(4-methylidenecyclohexyl)propanamide analogs bearing electron-rich or unsubstituted phenyl rings. Its predicted longer half-life makes it a suitable reference for assessing whether structural modifications compromise metabolic stability.

Chemical Biology Probe for Target Engagement Studies Requiring Defined Hydrogen-Bonding Capacity

With four hydrogen-bond acceptors (sulfone oxygens and amide carbonyl) and a polar surface area of ~72 Ų, the compound offers a distinct hydrogen-bonding profile compared to the less polar 3-chlorophenyl and 2-methylphenyl analogs in the same series [3]. This makes it a candidate for target engagement studies where specific hydrogen-bond interactions with the target protein are hypothesized, such as in computational docking or biophysical binding assays (e.g., SPR, ITC) aimed at validating pharmacophore models of the gamma-secretase active site.

Cost-Effective Scaffold for Pilot Scale-Up and Derivatization in Academic Medicinal Chemistry Laboratories

The simpler synthetic route (2–3 steps vs. 4–6 steps for fused-ring sulfones) and lower procurement cost make this compound an attractive starting material for academic labs conducting pilot-scale derivatization campaigns [4]. The methylidene group offers a synthetic handle for further functionalization (e.g., epoxidation, hydroboration, or cycloaddition), enabling diversification into novel chemical space without the cost and complexity associated with more elaborate gamma-secretase inhibitor scaffolds.

Quote Request

Request a Quote for 3-(4-methanesulfonylphenyl)-N-(4-methylidenecyclohexyl)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.